N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
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Overview
Description
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is an organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the substituted benzoxazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of various substituted benzoxazole derivatives depending on the substituents used.
Scientific Research Applications
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Research: Used as a probe to study various biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell wall synthesis. Its anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(3,5-dimethylphenoxy)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide
- **2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Uniqueness
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-7-8-16-15(9-10)19-17(21-16)13-5-4-6-14(11(13)2)18-12(3)20/h4-9H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRJCSZXOUJVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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